molecular formula C12H12FN B1309842 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole CAS No. 2367-17-1

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B1309842
CAS RN: 2367-17-1
M. Wt: 189.23 g/mol
InChI Key: HSQOAURZPIFPOL-UHFFFAOYSA-N
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Description

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole is a fluorinated carbazole derivative, a class of compounds known for their diverse biological activities and applications in material science. Carbazoles are heterocyclic aromatic organic compounds that consist of a three-ring structure with nitrogen at the 1-position. The fluorine atom at the 6-position in this derivative could potentially influence its chemical reactivity and physical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of carbazole derivatives often involves multi-step chemical reactions, including cyclization and substitution processes. For instance, the synthesis of glycosylated fluoroindolo[2,3-a]carbazoles involves base-induced loss of fluorine from sp3 carbon, leading to various analogues with potential topoisomerase I inhibitory activities . Similarly, the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives, which share a structural similarity with the carbazole nucleus, involves reactions with different substituted aromatic/heterocyclic acid chlorides, indicating the versatility of the carbazole scaffold in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of carbazole derivatives is characterized by the presence of a nitrogen atom within the tricyclic core, which can engage in hydrogen bonding and other non-covalent interactions. The introduction of a fluorine atom can significantly alter the electronic distribution and the overall molecular conformation, which can be crucial for the biological activity and material properties of the compound. For example, carbazole-based fluorophores exhibit varying fluorescence properties based on their molecular structure and substituents .

Chemical Reactions Analysis

Carbazole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic displacement, and coupling reactions. The presence of a fluorine atom can act as a leaving group under certain conditions, as seen in the synthesis of glycosylated fluoroindolo[2,3-a]carbazoles . Additionally, the reactivity of the carbazole nucleus can be harnessed to create novel compounds with potential antifungal and photophysical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives, such as solubility, melting point, and fluorescence, are influenced by their molecular structure. For example, the aggregation-induced fluorescence of carbazole-based fluorophores is a result of their molecular packing and conformation in the solid state . The introduction of fluorine can also lead to polymorphism, mechanochromism, and non-reversible thermo-stimulus fluorescence, as observed in a novel carbazole derivative containing a fluorobenzene unit . These properties are essential for the application of carbazole derivatives in material science and as biological probes.

Scientific Research Applications

Photophysics and Fluorescence

  • Photophysical Properties : The photophysical characteristics of derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one, related to 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole, were studied. These compounds exhibit sensitivity to solvent polarity, particularly in their electronically excited states, as observed through steady-state and time-resolved fluorescence experiments (Ghosh et al., 2013).

Chemical Reactions and Mechanisms

  • Reactions with Fluoroalkanesulfonyl Azides : Investigations into the reactions of carbazole derivatives, including 2,3,4,9-tetrahydro-1H-carbazole, with fluoroalkanesulfonyl azides have been conducted. These studies revealed unexpected products and proposed mechanisms for these reactions (He & Zhu, 2005).

Biological and Pharmacological Applications

  • NMDA-Receptor Influence : A method involving the reaction of 5-fluoro-3-vinylpyridine with tetrahydrocarbazoles under fluoride ion catalysis led to the synthesis of 9-[2-(5-fluoropyridin-3-yl)ethyl]-2,3,4,9-tetrahydro-1H-carbazoles. These compounds' effects on neuronal NMDA-receptors were studied using radioligand binding methods (Sokolov et al., 2014).

Environmental and Material Science

  • Biotransformation by Bacteria : The biotransformation of 2,3,4,9-tetrahydro-1H-carbazole by Ralstonia sp. strain SBUG 290 was analyzed, revealing the bacterial transformation of this compound and its derivatives (Waldau et al., 2009).

Analytical Chemistry Applications

  • Fluorometric Probes : Carbazole derivatives have been used in the development of sensitive colorimetric/fluorometric probes for detecting specific ions, such as iodide, due to their high fluorescence quenching sensitivity and selectivity (Zhao et al., 2012).

Safety And Hazards

The safety information for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole includes several hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQOAURZPIFPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407982
Record name 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole

CAS RN

2367-17-1
Record name 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

12.6 g of p-fluoroaniline was dissolved in 100 ml of ethanol and a catalytic amount of p-toluenesulfonic acid was added thereto. 9.8 g of cyclohexanone was then added dropwise to the mixture at room temperature. After completion of the addition, the mixture was stirred at room temperature for one hour and concentrated under reduced pressure. Dilute sulfuric acid prepared from 190 ml of water and 20 ml of concentrated sulfuric acid was added to the residue and the mixture was heated at 110° C. for 15 minutes on an oil bath to precipitate light orange crystals. The crystals thus formed were filtered, washed 3 times with water and dried to obtain 17.4 g of 6-fluoro-1,2,3,4-tetrahydrocarbazol which was identified by NMR spectrum.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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